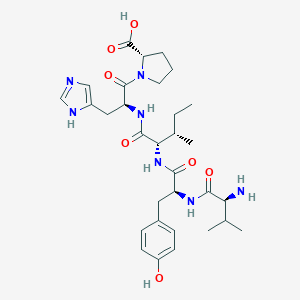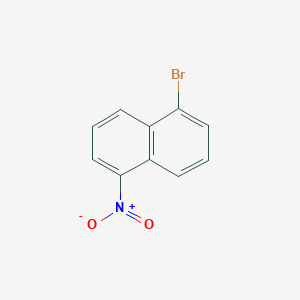
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine, also known as DAPC, is a synthetic phospholipid that has gained significant attention in scientific research due to its unique properties and potential applications. DAPC is a fluorescent probe that can be used to study the structure, function, and dynamics of biological membranes. In
作用機序
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a fluorescent probe that can be incorporated into biological membranes. The fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is highly sensitive to the environment in which it is located. Changes in the membrane environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. This makes 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine an excellent tool for studying the structure, function, and dynamics of biological membranes.
Biochemical and Physiological Effects
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has been shown to induce lipid phase separation in membranes, which can have significant effects on membrane structure and function. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has also been shown to bind to proteins and alter their conformation, which can have downstream effects on cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in lab experiments is its sensitivity to changes in the membrane environment. This makes it an excellent tool for studying the structure, function, and dynamics of biological membranes. In addition, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is relatively easy to synthesize and purify, making it readily available for research. However, there are also limitations to using 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a synthetic molecule and may not accurately reflect the properties of natural phospholipids. In addition, the fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be affected by factors such as pH and temperature, which can make interpretation of results more challenging.
将来の方向性
There are many potential future directions for research on 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. One area of interest is the development of new fluorescent probes based on the structure of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. These probes could have improved sensitivity and selectivity for specific membrane environments or protein-lipid interactions. Another area of interest is the use of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in the study of disease processes. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine could be used to study the effects of drugs on the structure and function of membranes in diseased cells. Overall, the potential applications of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in scientific research are vast and exciting, and further research in this area is warranted.
Conclusion
In conclusion, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a synthetic phospholipid that has gained significant attention in scientific research due to its unique properties and potential applications. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be used as a fluorescent probe to study the structure, function, and dynamics of biological membranes, as well as protein-lipid interactions. Future research on 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has the potential to lead to the development of new fluorescent probes and the use of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in the study of disease processes.
合成法
The synthesis of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine involves the reaction of 1-O-dansyl-11-amino-1-undecanol and 2-O-decanoyl-sn-glycero-3-phosphocholine. The reaction is typically carried out in a mixture of chloroform and methanol, and the product is purified using column chromatography. The yield of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is typically around 50%, and the purity can be confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has a wide range of potential applications in scientific research. One of the most significant applications is in the study of biological membranes. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be incorporated into membranes and used as a fluorescent probe to study the structure, function, and dynamics of the membrane. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can also be used to study protein-lipid interactions, lipid rafts, and lipid-protein interactions. In addition, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be used to study the effects of drugs and other compounds on membrane structure and function.
特性
CAS番号 |
118790-13-9 |
|---|---|
製品名 |
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine |
分子式 |
C41H72N3O9PS |
分子量 |
814.1 g/mol |
IUPAC名 |
[(2R)-2-decanoyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H72N3O9PS/c1-7-8-9-10-14-17-20-29-41(45)53-36(35-52-54(46,47)51-33-31-44(4,5)6)34-50-32-22-19-16-13-11-12-15-18-21-30-42-55(48,49)40-28-24-25-37-38(40)26-23-27-39(37)43(2)3/h23-28,36,42H,7-22,29-35H2,1-6H3/t36-/m1/s1 |
InChIキー |
KPTYZIORQJTKRR-PSXMRANNSA-N |
異性体SMILES |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
その他のCAS番号 |
118790-13-9 |
同義語 |
1-O-(N-dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dansyl-PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



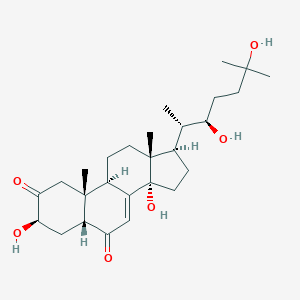
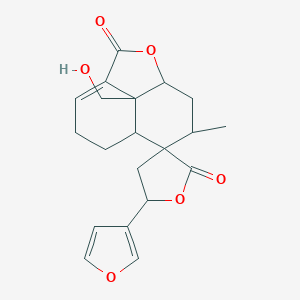

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
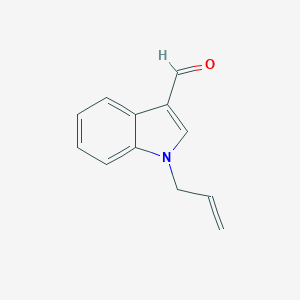

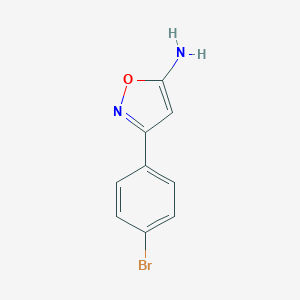

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
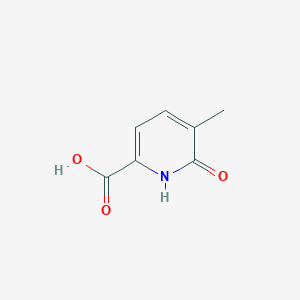

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
